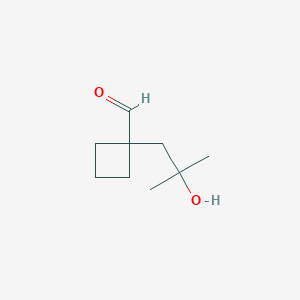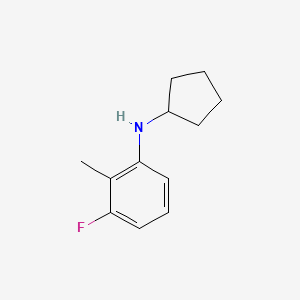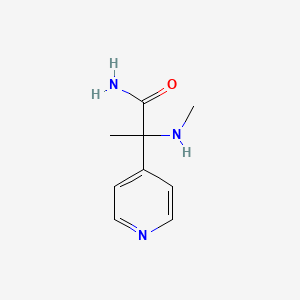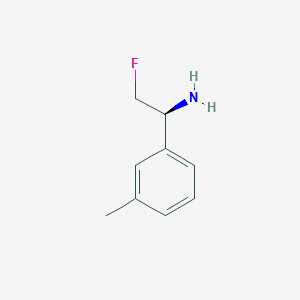amine](/img/structure/B13275021.png)
[(Dimethyl-1,2-oxazol-4-yl)methyl](2-methylbutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dimethyl-1,2-oxazol-4-yl)methylamine is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethyl-1,2-oxazol-4-yl)methylamine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-hydroxy ketones and amides, under acidic or basic conditions.
Alkylation: The oxazole intermediate is then alkylated using a suitable alkyl halide, such as 2-methylbutyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of (Dimethyl-1,2-oxazol-4-yl)methylamine may involve continuous flow processes to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the oxazole ring to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, ammonia, primary amines.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Amines, alcohols.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (Dimethyl-1,2-oxazol-4-yl)methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, (Dimethyl-1,2-oxazol-4-yl)methylamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (Dimethyl-1,2-oxazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethyl-1,2-oxazol-4-yl)methylamine: Similar in structure but with different substitution patterns on the oxazole ring.
(Dimethyl-1,2-oxazol-4-yl)methylamine: Variation in the alkyl chain length.
(Dimethyl-1,2-oxazol-4-yl)methylamine: Different branching in the alkyl chain.
Uniqueness
(Dimethyl-1,2-oxazol-4-yl)methylamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both the oxazole ring and the amine group provides a versatile scaffold for chemical modifications and functionalization.
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C11H20N2O/c1-5-8(2)6-12-7-11-9(3)13-14-10(11)4/h8,12H,5-7H2,1-4H3 |
InChI Key |
VRFZTMFFMFNGKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCC1=C(ON=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-([(2-Methylpropyl)sulfanyl]methyl)piperidine](/img/structure/B13274942.png)
![3-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13274945.png)

amine](/img/structure/B13274960.png)

![1-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13274982.png)

![4-[(3-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13274994.png)


![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B13275019.png)



